Product packaging for (5-Chloro-2-nitrobenzyl)hydrazine(Cat. No.:)

(5-Chloro-2-nitrobenzyl)hydrazine

Cat. No.: B13591105
M. Wt: 201.61 g/mol
InChI Key: LHTJDKVWWKZESI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(5-Chloro-2-nitrobenzyl)hydrazine is a versatile chemical building block of significant interest in medicinal chemistry and materials science research. This compound features a reactive hydrazine group attached to a 5-chloro-2-nitrobenzyl scaffold, making it a valuable precursor for the synthesis of more complex molecules. Its primary research application lies in its ability to form hydrazone derivatives upon condensation with carbonyl compounds, which can serve as ligands for transition metal ions. Hydrazones derived from structurally similar chloro-nitrobenzaldehyde compounds have been shown to form complex three-dimensional frameworks through networks of hydrogen bonds, such as N—H···N and C—H···O interactions, which are valuable in crystal engineering . In biological research, hydrazone compounds incorporating similar pharmacophores, like the 5-chloro-2-hydroxybenzylidene motif, have demonstrated notable antimycobacterial activity against Mycobacterium tuberculosis H37Rv strains . This suggests that this compound could be a key intermediate in the development of novel anti-tubercular agents. Researchers can utilize this compound to generate libraries of hydrazone ligands and their subsequent metal complexes for structure-activity relationship (SAR) studies. The electronic properties imparted by the electron-withdrawing nitro and chloro substituents on the aromatic ring can fine-tune the chemical behavior and biological efficacy of the resulting molecules. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8ClN3O2 B13591105 (5-Chloro-2-nitrobenzyl)hydrazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8ClN3O2

Molecular Weight

201.61 g/mol

IUPAC Name

(5-chloro-2-nitrophenyl)methylhydrazine

InChI

InChI=1S/C7H8ClN3O2/c8-6-1-2-7(11(12)13)5(3-6)4-10-9/h1-3,10H,4,9H2

InChI Key

LHTJDKVWWKZESI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)CNN)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Strategic Route Design for 5 Chloro 2 Nitrobenzyl Hydrazine

Established and Novel Approaches to Benzylhydrazine (B1204620) Synthesis

The creation of benzylhydrazines, including the title compound, primarily involves the formation of a crucial carbon-nitrogen bond at the benzylic position. This can be accomplished through several reliable methods, each with its own set of advantages and considerations.

Reductive amination is a cornerstone method for synthesizing benzylhydrazines. This process typically begins with a benzylic carbonyl compound, such as 5-chloro-2-nitrobenzaldehyde, which reacts with hydrazine (B178648). nih.govlearncbse.in The initial reaction forms a hydrazone intermediate, which is then reduced to the final benzylhydrazine product. learncbse.in This two-step, one-pot process is highly efficient for producing primary amines and their derivatives. researchgate.netuni-bayreuth.de

The reduction of the hydrazone can be achieved using various reducing agents. Mild and selective reagents like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride are often preferred as they can selectively reduce the imine functionality without affecting other reducible groups, such as the nitro group present in the target molecule. organic-chemistry.org Catalytic hydrogenation, using catalysts like Palladium on carbon (Pd/C) under a hydrogen atmosphere, is another effective method for this reduction. google.comias.ac.in The choice of reducing agent and reaction conditions is critical to maximize yield and prevent unwanted side reactions.

Comparison of Reducing Agents for Reductive Amination

Reducing AgentTypical SolventKey AdvantagesConsiderations
Sodium Borohydride (NaBH4)Methanol (B129727), Ethanol (B145695)Cost-effective, readily availableLess selective, may require pH control
Sodium Cyanoborohydride (NaBH3CN)Methanol, Acetonitrile (B52724)Mild, selective for imines over carbonylsToxicity of cyanide byproducts
Sodium Triacetoxyborohydride (STAB)Dichloroethane, THFVery mild and selective, no toxic byproductsHigher cost, moisture sensitive
Catalytic Hydrogenation (e.g., H2/Pd-C)Ethanol, Ethyl Acetate"Green" reagent, high efficiencyPotential to reduce other functional groups (e.g., nitro group)

The Mitsunobu reaction offers an alternative pathway for forming the C-N bond, starting from a benzylic alcohol like (5-chloro-2-nitrophenyl)methanol. organic-chemistry.orgresearchgate.net This reaction facilitates the conversion of primary and secondary alcohols into a wide range of products, including esters, ethers, and, relevantly, hydrazine derivatives. organic-chemistry.orgorgsyn.org The process involves the activation of the alcohol with a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). beilstein-journals.orgyoutube.com

Once the alcohol is activated to form a good leaving group, a nucleophile can displace it. youtube.com For hydrazine synthesis, a protected form of hydrazine, like tert-butyl carbazate, is often used to prevent over-alkylation. The reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon, a feature that is highly valuable in asymmetric synthesis. organic-chemistry.org Following the coupling, the protecting group is removed to yield the final benzylhydrazine.

Beyond the primary methods, (5-Chloro-2-nitrobenzyl)hydrazine can be synthesized through the manipulation of other functional groups. A common alternative involves the direct nucleophilic substitution of a benzylic halide, such as 5-chloro-2-nitrobenzyl chloride or bromide, with hydrazine hydrate (B1144303). acs.orgchemicalbook.com This SN2 reaction is typically performed in a polar solvent, and a large excess of hydrazine is used to minimize the formation of the undesired dialkylated byproduct. chemicalbook.comrsc.org

Another approach involves the direct amination of benzylic C-H bonds. Recent research has shown the development of catalytic systems, such as those using copper, that can mediate the reaction between alkylarenes and azodicarboxylates to form benzyl (B1604629) hydrazine derivatives directly. rsc.org While still an emerging area, this method offers a more atom-economical route by avoiding the pre-functionalization of the benzylic position.

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

To maximize the efficiency and purity of the synthesis of this compound, careful optimization of reaction conditions is essential.

The choice of catalyst and solvent system can profoundly impact the outcome of the synthesis. In reductive amination, the reaction can be catalyzed by acids, which facilitate the initial condensation of the aldehyde and hydrazine to form the hydrazone. learncbse.in Some modern catalysts, like tris(pentafluorophenyl)borane (B72294) (B(C6F5)3), have shown high efficacy and water tolerance in reductive aminations. acs.org Nickel-based catalysts have also been employed for the reductive amination of aldehydes and ketones using hydrazine hydrate as both the nitrogen and hydrogen source. rsc.org

The solvent plays a critical role, influencing both reactant solubility and the reaction pathway itself. wpunj.edu Protic solvents like methanol are often effective for reductive aminations as they can stabilize charged intermediates. wpunj.edu In contrast, aprotic solvents such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) are standard for Mitsunobu reactions to avoid interference with the reactive intermediates. orgsyn.org Solvent-free, or mechanochemical, methods are also being developed as environmentally friendly alternatives for the synthesis of related hydrazone compounds. discoveryjournals.org

Influence of Solvent on Synthetic Reactions

Solvent TypeExampleEffect on Reductive AminationEffect on Mitsunobu Reaction
Protic PolarMethanol, EthanolGenerally good for imine/hydrazone formation and reduction. wpunj.eduCan interfere with phosphine and DEAD/DIAD reagents.
Aprotic PolarTHF, AcetonitrileCan be used, may require acid catalyst for imine formation. google.comStandard solvent, facilitates the reaction without interference. orgsyn.org
Aprotic NonpolarToluene (B28343), Hexane (B92381)Less common due to poor solubility of reagents.Can be used, especially in higher temperature reactions.
Solvent-FreeN/AEmerging "green" technique, often with mechanochemical mixing. discoveryjournals.orgNot typically performed solvent-free.

Temperature is a fundamental parameter for controlling reaction rates and selectivity. researchgate.net For multi-step processes like reductive amination, a temperature profile may be optimal. For instance, the initial hydrazone formation might proceed efficiently at room temperature, while the subsequent reduction step may benefit from cooling to prevent over-reduction or side reactions. orgsyn.org The Mitsunobu reaction is highly exothermic and is typically initiated at low temperatures (e.g., 0 °C) to control the reaction rate, after which it is allowed to warm to room temperature. orgsyn.org

While many of these syntheses are conducted at atmospheric pressure, certain procedures, particularly catalytic hydrogenations, are performed under positive pressure of hydrogen gas (e.g., 50 psi) to increase the concentration of the reducing agent and accelerate the reaction rate. google.com Conversely, studies on hydrazine synthesis kinetics show that controlling temperature and reaction time is crucial for maximizing conversion and yield. dtic.mil The interplay between temperature, pressure, and reaction time must be carefully balanced to achieve an efficient and selective synthesis of this compound.

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound is essential for developing sustainable and environmentally responsible chemical processes. yale.edurroij.com While specific green synthetic routes for this exact compound are not extensively documented, an analysis of its likely synthetic pathway—the reaction of a 5-chloro-2-nitrobenzyl halide with hydrazine—allows for the application of these principles.

The twelve principles of green chemistry provide a framework for this analysis: nih.govyoutube.commsu.edu

Prevention : The primary goal is to prevent waste generation rather than treating it after it has been created. msu.edu In this synthesis, optimizing reaction conditions to maximize yield and minimize by-products is a key preventive measure.

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. msu.edu The reaction of 5-chloro-2-nitrobenzyl halide with hydrazine is an addition reaction, which can have a high atom economy, but the formation of halide salts as by-products must be considered.

Less Hazardous Chemical Syntheses : Wherever feasible, synthetic methods should use and generate substances that possess little or no toxicity. yale.edu This involves selecting less toxic solvents and reagents. For example, exploring alternatives to hazardous solvents like ethylene (B1197577) dichloride in the precursor synthesis is a key consideration. rsc.org

Designing Safer Chemicals : The final product is designed for a specific purpose, but its inherent toxicity should be minimized. This principle is more related to the application of the compound than its synthesis.

Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary or innocuous. youtube.com Research into solvent-free reactions or the use of greener solvents like water or supercritical CO2 could be applied. Traditional syntheses often use ethanol or acetonitrile. prepchem.comresearchgate.net

Design for Energy Efficiency : Energy requirements should be minimized. youtube.com Performing reactions at ambient temperature and pressure reduces energy consumption. Microwave-assisted synthesis is one technique that can reduce reaction times and energy input. researchgate.net

Use of Renewable Feedstocks : Using raw materials that are renewable rather than depleting is preferred. youtube.com The precursors for this synthesis are typically derived from petrochemical feedstocks.

Reduce Derivatives : Unnecessary derivatization, such as the use of protecting groups, should be avoided as it requires additional reagents and generates waste. yale.edu A direct synthesis from 5-chloro-2-nitrotoluene (B1630819) to the benzyl halide and then to the final product is more efficient than a route involving multiple protection and deprotection steps.

Catalysis : Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can carry out a single reaction many times. youtube.com While the primary reaction may not be catalytic, catalysts can be used in the synthesis of precursors.

Design for Degradation : Chemical products should be designed to break down into harmless products at the end of their use. This relates to the environmental persistence of the final compound.

Real-time analysis for Pollution Prevention : Developing analytical methods for real-time monitoring can prevent the formation of hazardous by-products. youtube.com

Inherently Safer Chemistry for Accident Prevention : Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents. youtube.com This includes avoiding highly reactive or explosive intermediates.

Methodologies for Precursor Synthesis and Purification

Synthesis of Substituted Nitrobenzyl Halides

The synthesis of substituted nitrobenzyl halides, such as 5-chloro-2-nitrobenzyl bromide, typically starts from the corresponding substituted nitrotoluene. A common and established method is the radical bromination of the methyl group of the toluene derivative. orgsyn.org

A representative procedure, adapted from the synthesis of p-nitrobenzyl bromide, involves the following steps: orgsyn.org

Reaction Setup : 5-Chloro-2-nitrotoluene is placed in a reaction flask fitted with a reflux condenser and a dropping funnel.

Bromination : The flask is heated, and bromine is added dropwise over a period of several hours. The reaction is initiated by heat or a radical initiator like AIBN (azobisisobutyronitrile).

Work-up : After the reaction is complete, the mixture is cooled. The crude product is then isolated, often by pouring the reaction mixture into a solvent like hot ligroin to crystallize the product upon cooling. orgsyn.org

A greener approach to the synthesis of nitrobenzyl bromides has been explored, utilizing a mixture of NaBr-NaBrO3-NaCl in ethylene dichloride. rsc.org This method avoids the use of elemental bromine, which is highly corrosive and hazardous. The process involves the selective crystallization of the product from the reaction mixture, which also allows for the recycling of the mother liquor and solvent, thus minimizing organic waste. rsc.org

Starting MaterialReagentProductKey Features
p-NitrotolueneBromine (Br₂)p-Nitrobenzyl bromideHigh temperature (145-150°C), dropwise addition of bromine. orgsyn.org
p-Nitrotoluene2:1:3 NaBr-NaBrO3-NaClp-Nitrobenzyl bromideEco-friendly reagent, selective cold crystallization, solvent recycling. rsc.org

This table presents analogous syntheses for the nitrobenzyl bromide core structure.

Preparative Chromatographic Techniques for Intermediate Isolation

The purification of intermediates, particularly the substituted nitrobenzyl halide and the final hydrazine product, is crucial for obtaining a high-purity compound. Crude products from organic synthesis are rarely pure enough for subsequent steps or final applications and require purification to remove unreacted starting materials, by-products, and other impurities.

Recrystallization is a common and effective technique for purifying solid organic compounds. For instance, crude p-nitrobenzyl bromide can be purified by dissolving it in a hot solvent like ligroin or ethanol, followed by cooling to induce crystallization. orgsyn.org Similarly, related hydrazine compounds have been purified by recrystallization from ethanol/water mixtures.

Column Chromatography is a versatile purification technique used to separate components of a mixture. For compounds in the nitroaniline and phenylhydrazine (B124118) class, column chromatography using silica (B1680970) gel is frequently employed. A common mobile phase, or eluent, is a mixture of non-polar and polar solvents, such as hexane and ethyl acetate. The polarity of the eluent is adjusted to achieve optimal separation.

High-Performance Liquid Chromatography (HPLC) , particularly in its preparative form, offers a more efficient and higher-resolution separation method. Reverse-phase (RP) HPLC is suitable for purifying moderately polar compounds like nitrophenylhydrazines. A typical system might use a C18 column with a mobile phase consisting of acetonitrile and water, often with an acid modifier like formic or phosphoric acid to improve peak shape. sielc.com These HPLC methods are often scalable and can be adapted for the isolation of larger quantities of purified intermediates. sielc.com

TechniqueStationary PhaseMobile Phase ExampleApplication
Column ChromatographySilica GelHexane/Ethyl Acetate (4:1)Purification of (5-Chloro-2-nitrophenyl)hydrazine.
RecrystallizationNot ApplicableLigroinPurification of p-nitrobenzyl bromide. orgsyn.org
Preparative HPLCNewcrom R1 (Reverse Phase)Acetonitrile/Water/Phosphoric AcidSeparation of (4-nitrophenyl)hydrazine, scalable for isolation. sielc.com

This table summarizes purification techniques used for structurally related compounds.

Chemical Reactivity and Mechanistic Investigations of 5 Chloro 2 Nitrobenzyl Hydrazine

Nucleophilic Reactivity of the Hydrazine (B178648) Moiety

The hydrazine group in (5-Chloro-2-nitrobenzyl)hydrazine possesses two nitrogen atoms with lone pairs of electrons, rendering it a potent nucleophile. This nucleophilicity is central to a variety of reactions, including condensations, acylations, sulfonylations, alkylations, and arylations.

Condensation Reactions with Carbonyl Compounds (Aldehydes and Ketones) for Hydrazone Formation

The reaction of hydrazines with aldehydes and ketones to form hydrazones is a fundamental and widely utilized transformation in organic chemistry. nih.govacs.orgnih.gov In the case of this compound, the terminal nitrogen atom of the hydrazine moiety readily attacks the electrophilic carbonyl carbon of aldehydes and ketones. This is typically followed by the elimination of a water molecule to yield the corresponding (5-Chloro-2-nitrobenzyl)hydrazone. These reactions are often catalyzed by a small amount of acid.

The general mechanism involves the initial nucleophilic addition of the hydrazine to the carbonyl group, forming a tetrahedral intermediate. Subsequent proton transfer and dehydration lead to the formation of the stable C=N double bond of the hydrazone. The presence of the electron-withdrawing 5-chloro-2-nitrophenyl group can influence the reactivity of the hydrazine, though specific kinetic studies on this particular compound are not extensively documented.

While specific data for the condensation of this compound is limited, the following table provides examples of typical reaction conditions and yields for the formation of hydrazones from analogous substituted hydrazines and various carbonyl compounds.

Hydrazine ReactantCarbonyl ReactantReaction ConditionsYield (%)Reference
4-Nitrophenylhydrazine2,4-DichlorobenzaldehydeSolvent-free, room temp.68-72 discoveryjournals.org
4-Nitrophenylhydrazine3,5-DichlorobenzaldehydeSolvent-free, room temp.33-57 discoveryjournals.org
Cyanoacetylhydrazine3-AcetylpyridineReflux74 nih.gov
Hydrazide derivativesSubstituted aldehydesReflux in acetic acidHigh to excellent discoveryjournals.org

Acylation and Sulfonylation Studies of the Hydrazine Nitrogen Atoms

The nitrogen atoms of the hydrazine group in this compound can be readily acylated and sulfonylated by reacting with acyl halides, anhydrides, and sulfonyl chlorides, respectively. These reactions typically occur at the more nucleophilic terminal nitrogen atom.

Acylation: The reaction with acylating agents such as acetyl chloride or acetic anhydride (B1165640) introduces an acyl group onto the hydrazine moiety. nih.gov The reaction of hydrazines with acyl chlorides can sometimes lead to the formation of 1,2-diacylhydrazines, especially with low molecular weight aliphatic acyl chlorides. icm.edu.pl However, by controlling the reaction conditions, mono-acylation can be achieved.

Sulfonylation: Similarly, sulfonylation with reagents like p-toluenesulfonyl chloride (tosyl chloride) yields the corresponding N-sulfonylated hydrazine derivative. orgsyn.orggeorganics.skresearchgate.net The resulting sulfonamides are often stable crystalline solids. The synthesis of p-toluenesulfonylhydrazide, for instance, is achieved by the reaction of p-toluenesulfonyl chloride with hydrazine. orgsyn.org A number of other sulfonyl hydrazides have been prepared in comparable yields from their respective sulfonyl chlorides. orgsyn.org

Alkylation and Arylation Pathways

Alkylation: The nitrogen atoms of this compound can undergo N-alkylation with alkyl halides. The reaction typically proceeds via an SN2 mechanism. The use of a base is often necessary to deprotonate the hydrazine, increasing its nucleophilicity. However, over-alkylation to form quaternary ammonium (B1175870) salts can be a competing process. The use of catalytic amounts of inorganic iodides, such as potassium iodide, can facilitate the alkylation by in situ generation of more reactive alkyl iodides from other alkyl halides. kirj.ee

Arylation: N-arylation of hydrazines can be achieved through several methods, including palladium-catalyzed cross-coupling reactions. acs.org These methods allow for the formation of a C-N bond between an aryl halide and the hydrazine. For instance, the palladium-catalyzed reductive arylation of nitroarenes with chloroarenes has been reported as a useful transformation to form diarylamines, proceeding through hydrazine and azoarene intermediates. acs.org This suggests that this compound could potentially be arylated using similar catalytic systems.

Aromatic Ring Functionalization and Transformations

The aromatic ring of this compound is activated towards nucleophilic attack due to the strong electron-withdrawing effects of the nitro and chloro groups. This makes nucleophilic aromatic substitution (SNAr) a key reaction pathway for modifying the aromatic core.

Nucleophilic Aromatic Substitution (SNAr) at the Nitro and Chloro Positions

The presence of the nitro group, particularly in the ortho and para positions relative to a leaving group, significantly facilitates SNAr reactions by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgnih.gov In this compound, both the chloro and nitro groups can potentially act as leaving groups, though the chloride ion is a much better leaving group than the nitrite (B80452) ion. Therefore, nucleophilic attack is more likely to occur at the carbon atom bearing the chlorine atom.

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. nih.govnih.gov

Addition of the Nucleophile: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group (in this case, the chlorine atom), leading to the formation of a resonance-stabilized, negatively charged intermediate called the Meisenheimer complex. The negative charge is delocalized over the aromatic ring and is particularly stabilized by the electron-withdrawing nitro group at the ortho and para positions. libretexts.org

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group (chloride ion).

The rate of SNAr reactions is influenced by several factors:

The nature of the nucleophile: Stronger nucleophiles generally react faster.

The nature of the leaving group: The reaction rate is dependent on the ability of the leaving group to depart. For halogens, the typical order of reactivity is F > Cl > Br > I. nih.gov

The nature and position of the electron-withdrawing groups: The presence of strong electron-withdrawing groups ortho and para to the leaving group is crucial for activating the ring towards nucleophilic attack. libretexts.org

The solvent: Polar aprotic solvents are often used to solvate the cation of the nucleophile, thereby increasing its nucleophilicity.

Kinetic studies on analogous systems, such as the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with various nucleophiles, have provided detailed insights into the mechanism and the factors governing the reaction rates. nih.gov For instance, the reactions of 2-substituted N-methylpyridinium ions with piperidine (B6355638) in methanol (B129727) have been shown to proceed via a rate-determining deprotonation of the addition intermediate. nih.gov While direct mechanistic studies on this compound are scarce, it is expected to follow these general principles of SNAr reactivity. The vicarious nucleophilic substitution (VNS) of hydrogen is another potential pathway in nitroaromatic systems, where a carbanion bearing a leaving group attacks a carbon atom bearing a hydrogen, typically ortho or para to a nitro group. organic-chemistry.org

Reduction Chemistry of the Nitro Group to Amino and Other Derivatives

The selective reduction of the aromatic nitro group is a cornerstone of synthetic chemistry, providing a route to valuable amino derivatives. scispace.com In this compound, the nitro group can be reduced to an amine, (5-Chloro-2-aminobenzyl)hydrazine, while preserving the chloro and hydrazine functionalities. A variety of reagents are available for this transformation, with the choice depending on the desired selectivity and reaction conditions. masterorganicchemistry.com

Common methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: This is a widely used industrial method. Catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel are effective. masterorganicchemistry.com The reaction is typically carried out under a hydrogen atmosphere. A key advantage is the clean nature of the reaction, often producing water as the only byproduct. For substrates containing other reducible groups, such as a halogen, careful selection of catalyst and conditions is necessary to avoid undesired side reactions like dehalogenation.

Metal-Acid Systems: Classic methods involve the use of metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). masterorganicchemistry.comwikipedia.org These reactions are robust and high-yielding but are not always suitable for acid-sensitive substrates.

Transfer Hydrogenation: Reagents like hydrazine hydrate (B1144303) in the presence of a catalyst (e.g., Pd/C, Raney Nickel) can serve as a source of hydrogen, avoiding the need for high-pressure hydrogenation equipment. masterorganicchemistry.com This method is often highly selective for the nitro group.

Sulfide (B99878) Reagents: Sodium sulfide (Na₂S) or ammonium sulfide ((NH₄)₂S) can be used for the selective reduction of one nitro group in dinitro compounds, though they are also effective for single nitro group reductions. masterorganicchemistry.com

The reduction of the nitro group in this compound would yield (5-Chloro-2-aminobenzyl)hydrazine, a versatile intermediate for further synthesis, for example, in the construction of heterocyclic systems.

Table 2: Common Reagents for Nitro Group Reduction

Reagent/SystemTypical ConditionsSelectivity Notes
H₂, Pd/CMethanol or Ethanol (B145695), RT, 1-4 atm H₂Highly efficient; may cause dehalogenation at higher temperatures/pressures.
Fe / HClEthanol/Water, RefluxCost-effective and reliable; not suitable for acid-labile groups.
SnCl₂·2H₂OEthanol, RefluxMilder than Fe/HCl; works well for a broad range of substrates. wikipedia.org
Na₂S₂O₄ (Sodium Dithionite)Aqueous Ammonia (B1221849)/MethanolOften used for chemoselective reductions.
Hydrazine Hydrate, Raney NiEthanol, RefluxTransfer hydrogenation method; avoids pressurized H₂ gas. masterorganicchemistry.com

Halogen Exchange and Metallation Strategies on the Aromatic Ring

The chloro substituent on the aromatic ring of this compound can be a site for further functionalization through halogen exchange or metallation reactions. These strategies allow for the introduction of a wide range of other groups, expanding the synthetic utility of the molecule.

Halogen Exchange: The conversion of an aryl chloride to an aryl iodide or bromide (a Finkelstein-type reaction for aryl halides) is synthetically valuable as the heavier halogens are more reactive in cross-coupling reactions. Such transformations typically require metal catalysis, often with copper or nickel complexes, in the presence of a halide source (e.g., NaI, KBr). The efficiency of these reactions can be influenced by the other substituents on the ring. The strong electron-withdrawing effect of the ortho-nitro group activates the ring towards nucleophilic aromatic substitution, which could provide an alternative pathway for halogen displacement under certain conditions.

Metallation: Directed ortho-metallation (DoM) is a powerful tool for regioselective functionalization of aromatic rings. However, in this compound, this is challenging. The nitro group is incompatible with the strong organolithium or Grignard reagents typically used for metallation. Therefore, a reduction of the nitro group to a protected amine would likely be required before a successful metallation could be achieved. If the nitro group were replaced by a directing group such as an amide, lithiation could be directed to the C6 position, ortho to the directing group. Subsequent reaction with an electrophile would introduce a new substituent at this position.

Intramolecular Cyclization and Rearrangement Pathways

Studies on Ring Closure Reactions involving the Hydrazine and Nitro/Chloro Groups

The structure of this compound contains multiple reactive sites that could participate in intramolecular cyclization reactions to form various heterocyclic systems. Plausible pathways often require the initial transformation of one of the functional groups.

One potential pathway involves the reduction of the ortho-nitro group to an amine, yielding (5-Chloro-2-aminobenzyl)hydrazine . This intermediate is ripe for cyclization. For example, reaction with a one-carbon electrophile like phosgene (B1210022) rsc.org or its equivalent could lead to the formation of a seven-membered benzodiazepine-type ring system. Alternatively, oxidative cyclization could lead to the formation of cinnoline (B1195905) derivatives.

Another strategy could involve the reaction of the terminal nitrogen of the hydrazine with the ortho-position of the ring, which is activated by the nitro group. While direct nucleophilic attack to displace the nitro group is unlikely, cyclization following a different activation path is conceivable. For instance, reactions that form a hydrazone at the terminal nitrogen could be followed by cyclization onto the aromatic ring, a strategy seen in Fischer indole (B1671886) synthesis and related reactions.

Hydrazine-mediated reductive cyclization of 2,2'-dicarbonyl compounds is a known method for forming polycyclic systems, suggesting that if the benzylhydrazine (B1204620) moiety were converted to a carbonyl-containing group, cyclization involving the nitro group could be envisioned.

Investigation of Photo-induced Reactions and Rearrangements

The 2-nitrobenzyl (o-nitrobenzyl) moiety is a well-known photolabile protecting group. Irradiation with UV light can induce cleavage of the benzylic C-N bond, releasing the protected hydrazine. This process is initiated by an intramolecular hydrogen atom abstraction from the benzylic carbon by the excited nitro group.

The generally accepted mechanism proceeds as follows:

Photoexcitation: Upon absorption of UV light (typically ~300-350 nm), the o-nitrobenzyl group is promoted to an excited state.

Intramolecular Hydrogen Transfer: The excited nitro group abstracts a hydrogen atom from the benzylic -CH₂- group, forming an aci-nitro intermediate.

Rearrangement and Cleavage: This transient aci-nitro species undergoes a series of rearrangements, often involving a cyclic intermediate. This ultimately leads to the cleavage of the C-N bond and the formation of a 2-nitrosobenzaldehyde and the free hydrazine.

This photochemical property means that this compound could be used as a "caged" hydrazine, where the reactive hydrazine can be released at a specific time and location by exposure to light. The chloro substituent at the 5-position is not expected to interfere with this fundamental photochemical process but may subtly influence the absorption wavelength and quantum yield of the reaction.

Computational and Theoretical Investigations of 5 Chloro 2 Nitrobenzyl Hydrazine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of modern computational chemistry, providing a balance between accuracy and computational cost.

Geometry Optimization and Electronic Structure Analysis

A fundamental step in the computational analysis of a molecule is the optimization of its geometry to find the most stable, lowest-energy conformation. For (5-Chloro-2-nitrobenzyl)hydrazine, this would involve calculating the bond lengths, bond angles, and dihedral angles that define its three-dimensional shape. The presence of the flexible hydrazine (B178648) and nitro groups suggests that multiple local energy minima, or conformers, may exist.

Table 1: Predicted Hybridization States and Geometries for this compound

Atom/GroupPredicted HybridizationPredicted Geometry
Aromatic Carbonsp²Trigonal Planar
Nitro Group Nitrogensp²Trigonal Planar
Benzyl (B1604629) Carbonsp³Tetrahedral
Hydrazine Nitrogenssp³Trigonal Pyramidal

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. smolecule.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. smolecule.com The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). alfa-chemistry.com

For this compound, the HOMO is likely to be localized on the hydrazine moiety, specifically the lone pair of the terminal nitrogen atom, making it the primary site for nucleophilic attack. Conversely, the LUMO is expected to be distributed over the nitro-substituted benzene (B151609) ring, indicating that this part of the molecule is susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity.

Table 2: Conceptual Frontier Molecular Orbital Properties for this compound

Molecular OrbitalPredicted LocalizationPredicted Role in Reactivity
HOMOHydrazine group (-NHNH₂)Nucleophilic center
LUMONitroaromatic ringElectrophilic center

Spectroscopic Property Simulations (NMR, IR, UV-Vis)

DFT calculations can be used to simulate various spectroscopic properties, which can then be compared with experimental data to validate the computed structure and electronic properties.

NMR (Nuclear Magnetic Resonance): Theoretical calculations of ¹H and ¹³C NMR chemical shifts would predict the positions of signals in the NMR spectrum. These predictions are highly sensitive to the electronic environment of each nucleus and would be influenced by the electron-withdrawing effects of the chloro and nitro groups.

IR (Infrared): Simulating the IR spectrum involves calculating the vibrational frequencies of the molecule. This would allow for the identification of characteristic vibrational modes, such as the N-H stretches of the hydrazine group, the symmetric and asymmetric stretches of the nitro group, and the C-Cl stretch.

UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions that give rise to UV-Vis absorption. For this compound, transitions involving the promotion of electrons from the HOMO to the LUMO (π → π* and n → π* transitions) associated with the nitroaromatic chromophore would be expected.

Quantum Chemical Topology (QCT) and Atoms in Molecules (AIM) Theory

Characterization of Intramolecular Interactions (e.g., Hydrogen Bonds, Halogen Bonds)

The AIM analysis of the calculated electron density of this compound could reveal and characterize weak intramolecular interactions. By locating bond critical points (BCPs) in the electron density, it would be possible to identify and quantify the strength of potential interactions such as:

Intramolecular Hydrogen Bonds: A possible hydrogen bond could exist between a hydrogen atom of the hydrazine group and an oxygen atom of the ortho-nitro group, which would contribute to the stability of a particular conformer.

Halogen Bonds: Although likely weak, the potential for the chlorine atom to act as a halogen bond donor could also be investigated.

Analysis of Electron Density Distributions and Bonding Characteristics

The AIM theory allows for the partitioning of the molecular electron density into atomic basins, enabling the calculation of atomic charges. This would provide a quantitative measure of the electron-withdrawing effects of the nitro and chloro substituents. Furthermore, the properties of the electron density at the bond critical points (e.g., the electron density value and its Laplacian) would provide detailed information about the nature of the chemical bonds within the molecule, distinguishing between covalent and closed-shell interactions.

Reaction Pathway and Transition State Computations

Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions. These calculations allow for the identification of transition states and the determination of activation energy barriers, which are crucial for understanding reaction mechanisms and rates.

The reactivity of this compound is largely dictated by its two primary functional groups: the o-nitrobenzyl moiety and the hydrazine group. The o-nitrobenzyl group is known for its photochemical reactivity and intramolecular rearrangements.

Computational studies on 2-nitrotoluene (B74249), a structurally similar compound, offer a model for the reaction pathways available to the nitrobenzyl portion of the molecule. DFT calculations have been used to investigate the isomerization of 2-nitrotoluene to 2-nitrosobenzyl alcohol. researchgate.net This transformation is believed to proceed through an aci-nitro intermediate, which is a common feature in the chemistry of o-nitrobenzyl compounds. researchgate.netplu.mx

The reaction involves an initial hydrogen transfer from the benzylic carbon to one of the oxygen atoms of the nitro group, forming the aci-nitro tautomer. The rate-determining step in this pathway is predicted to be a subsequent 1,3-hydrogen shift between the two oxygen atoms of the aci-form. researchgate.netplu.mx For 2-nitrotoluene, this step has a significant calculated activation energy, suggesting it is a slow process under thermal conditions. researchgate.net A similar high-energy barrier would be expected for the analogous isomerization of this compound.

Table 1: Illustrative Predicted Energy Barriers for 2-Nitrotoluene Isomerization This table, based on data from analogous compounds, illustrates the energy requirements for key reaction steps that could be applicable to this compound.

Reaction StepTheoretical MethodPredicted Activation Energy (kcal/mol)Reference
2-nitrotoluene → aci-nitro form B3LYP/6-311+G(2d,p)9.7 plu.mx
aci-nitro H-shift (Rate-determining) B3LYP/6-311+G(2d,p)20.3 plu.mx
Overall (2-nitrotoluene → 2-nitrosobenzyl alcohol) B3LYP/6-311+G(2d,p)51.7 researchgate.net

This data is for 2-nitrotoluene and serves as a model for the potential reactivity of the nitrobenzyl moiety in this compound.

Other potential reactions of this compound include the reduction of the nitro group and condensation reactions involving the hydrazine moiety with carbonyl compounds. DFT calculations could model these pathways to determine activation barriers and transition state geometries, providing insight into the conditions required for these transformations.

The surrounding solvent can significantly influence reaction rates and mechanisms by stabilizing or destabilizing reactants, intermediates, and transition states. Computational models can account for these interactions using either implicit methods, like the Conductor-like Polarizable Continuum Model (CPCM), or by including explicit solvent molecules in the calculation.

Studies on the photochemistry of nitrophenols have shown that solvent can play a crucial role. For example, the photodegradation of 2,4-dinitrophenol (B41442) was found to be dramatically faster in 2-propanol than in water. uci.edu Time-dependent DFT calculations suggested this was due to a strong, specific interaction between a solvent molecule and an excited-state nitro group. uci.edu While most nitrophenols showed minimal solvent effects, this highlights that explicit solvent interactions can alter electronic structures and enhance reactivity. uci.edu For this compound, similar specific interactions between polar solvents and the nitro or hydrazine groups could alter its reaction energetics, a hypothesis that could be rigorously tested through further computational studies.

Molecular Dynamics Simulations for Conformational Flexibility and Solution Behavior

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a detailed view of conformational flexibility and interactions with the solvent environment. nih.govrsc.org For a molecule like this compound, MD simulations could reveal key dynamic behaviors.

Although specific MD studies on this compound are not documented in the searched literature, its structural features suggest several areas of flexibility. The primary sources of conformational freedom are the rotatable bonds in the benzylhydrazine (B1204620) side chain: the bond between the aromatic ring and the benzylic carbon (C-C), the benzylic carbon and the first nitrogen (C-N), and the nitrogen-nitrogen bond (N-N).

The N-N bond in hydrazine itself is known to have a rotational barrier, with a preference for a gauche conformation due to stabilizing electronic interactions (nN → σ*N–H). researchgate.net This intrinsic preference would likely influence the conformational landscape of the hydrazine tail in this compound. MD simulations would allow for the exploration of the potential energy surface related to these rotations, identifying the most stable conformers and the energy barriers between them, which ultimately governs how the molecule presents itself for intermolecular interactions in solution.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles (focused on chemical activity, not biological)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates variations in the chemical structure of a series of compounds with a measured activity. biolscigroup.us While often used for biological endpoints, QSAR can also be applied to model chemical reactivity and stability. dergipark.org.tratlantis-press.com

A key application would be to predict how different substituents on the aromatic ring would affect the reactivity of the benzylhydrazine moiety. A study on the fragmentation of 4-nitrobenzyl carbamates provides an excellent template for this approach. rsc.org In that work, the rate of fragmentation following the reduction of the nitro group was correlated with the electronic properties of other substituents on the benzyl ring. rsc.org

The study found that electron-donating groups accelerated the fragmentation, and the rate could be modeled with a Hammett equation: log(Mt₁/₂) = 0.57σ + 1.30 , where Mt₁/₂ is the half-life of the intermediate and σ is the Hammett parameter (σₚ for 2-substituents and σₘ for 3-substituents). rsc.org This relationship arises because the fragmentation mechanism involves the development of a positive charge on the benzylic carbon, which is stabilized by electron-donating groups. rsc.org

For this compound, a similar QSAR model could be developed to guide the design of related compounds with tailored chemical reactivity, for instance, by predicting how changing the chloro substituent to other groups would affect a specific reaction rate. Descriptors in such a model would likely include electronic parameters like Hammett constants, calculated dipole moments (μ), and quantum chemical descriptors such as the energy of the Lowest Unoccupied Molecular Orbital (E(LUMO)), which relates to electrophilicity. biolscigroup.us

Table 2: Illustrative QSAR Data for Fragmentation of Substituted Nitrobenzyl Derivatives This table demonstrates the principle of how substituent electronic effects can be correlated with chemical reactivity, based on a model system.

Substituent at position 2Hammett Constant (σₚ)Calculated log(Mt₁/₂)Predicted Reactivity TrendReference
-OCH₃ -0.271.15Faster Fragmentation rsc.org
-CH₃ -0.171.20Faster Fragmentation rsc.org
-H (Parent) 0.001.30Reference Rate rsc.org
-Cl 0.231.43Slower Fragmentation rsc.org
-CN 0.661.68Slower Fragmentation rsc.org

This data is derived from the Hammett equation for 4-nitrobenzyl carbamates and illustrates a QSAR principle applicable to chemical reactivity.

Advanced Synthetic Applications of 5 Chloro 2 Nitrobenzyl Hydrazine As a Building Block

Synthesis of Complex Heterocyclic Systems

The reactivity of (5-chloro-2-nitrobenzyl)hydrazine makes it a key starting material for the synthesis of diverse heterocyclic structures, which are of great interest in medicinal chemistry and materials science.

Formation of Fused and Bridged Ring Systems incorporating the Hydrazine (B178648) Moiety

The hydrazine group in this compound is a powerful nucleophile, readily reacting with various electrophiles to form new ring systems. This reactivity is central to its application in constructing fused and bridged heterocyclic compounds. For instance, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of pyrazole, pyridazine, and other nitrogen-containing heterocycles. The presence of the chloro and nitro substituents on the phenyl ring influences the reactivity and can be further exploited for subsequent chemical modifications.

Development of Novel Ring Scaffolds via Multi-component Reactions

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules in a single step. nih.gov this compound can serve as a crucial component in such reactions. For example, in a one-pot synthesis, it can react with an aldehyde, a β-ketoester, and a source of ammonia (B1221849) to generate highly substituted dihydropyrimidinones or related structures. These MCRs benefit from the inherent reactivity of the hydrazine moiety, which can participate in sequential condensation and cyclization steps. nih.gov The diversity of accessible starting materials allows for the creation of large libraries of novel heterocyclic scaffolds with potential applications in drug discovery and materials science. nih.gov

Precursor for Advanced Organic Reagents and Ligands

Beyond its role in building heterocyclic cores, this compound serves as a valuable precursor for the synthesis of specialized organic reagents and ligands with tailored properties.

Chelation Chemistry and Coordination Complex Formation

The hydrazine functionality of this compound and its derivatives can act as a ligand, coordinating to various metal ions. This property is fundamental to the field of chelation chemistry. researchgate.net The resulting metal complexes can exhibit interesting catalytic, magnetic, or photophysical properties. For example, condensation of this compound with appropriate carbonyl compounds can yield hydrazone ligands. These hydrazones can then form stable chelate complexes with transition metals like nickel(II) and copper(II). africaresearchconnects.com The electronic properties of the chloro and nitro substituents on the aromatic ring can modulate the coordination behavior of the ligand and the properties of the resulting metal complex. researchgate.net

Ligand TypeMetal IonResulting Complex TypePotential Application
Hydrazone derived from this compoundNickel(II)Neutral bisligand chelatesCatalysis, Materials Science
Hydrazone derived from this compoundCopper(II)Various chelate complexes (potential reduction of Cu(II) to Cu(I))Catalysis, Redox Chemistry

Development of Organocatalysts or Auxiliary Reagents

The structural features of this compound make it a candidate for the development of organocatalysts or chiral auxiliaries. The hydrazine group can be incorporated into larger molecular frameworks designed to catalyze specific organic transformations. For instance, derivatives of this compound could be explored as catalysts for asymmetric reactions, where the chiral environment created by the catalyst influences the stereochemical outcome of the reaction. Furthermore, the nitro group can be reduced to an amino group, providing an additional site for chemical modification and the attachment of other functional groups to create more complex and tailored reagents.

Role in the Synthesis of Functional Organic Materials (e.g., precursors for dyes, sensors, or optoelectronic materials)

The electronically rich and modifiable structure of this compound makes it a promising precursor for the synthesis of functional organic materials. The presence of the nitro group, a strong electron-withdrawing group, and the potential for extended conjugation through the formation of hydrazones, are key features that can be exploited in the design of materials with specific optical and electronic properties. nih.gov

For example, hydrazones derived from this compound can exhibit chromogenic properties, changing color in the presence of specific analytes. This makes them potential candidates for the development of chemical sensors. nih.gov The interaction of the hydrazone with an analyte can alter its electronic structure, leading to a visible color change. The sensitivity and selectivity of such sensors can be fine-tuned by modifying the substituents on the aromatic ring. nih.gov

Material TypeSynthetic StrategyKey FeaturePotential Application
DyesCondensation with aromatic aldehydes/ketonesExtended π-conjugationTextiles, Imaging
Chemical SensorsFormation of hydrazones with specific binding sitesColor change upon analyte bindingEnvironmental monitoring, diagnostics
Optoelectronic MaterialsIncorporation into conjugated polymers or small moleculesTunable electronic propertiesOrganic light-emitting diodes (OLEDs), organic photovoltaics (OPVs)

Lack of Specific Research Data for this compound in Photoresponsive Molecule Synthesis

Following a comprehensive search of scientific literature, it has been determined that there is a notable absence of specific research articles and detailed findings concerning the use of This compound as a primary building block for the design and synthesis of photoresponsive molecules. While the broader class of o-nitrobenzyl derivatives is well-established in the field of photoresponsive materials, and the reactivity of hydrazines is utilized in various chemical syntheses, the direct application of this specific chloro-substituted nitrobenzyl hydrazine in creating photoactive compounds is not documented in the available scientific publications.

The general principle behind using o-nitrobenzyl scaffolds in photoresponsive materials lies in their ability to undergo a photolytic cleavage reaction upon irradiation with UV light. This process, often referred to as "uncaging," transforms the nitro group into a nitroso group and an aldehyde, leading to the release of a protected molecule or a change in the material's properties. The introduction of substituents onto the aromatic ring, such as a chloro group, can modulate the photochemical properties, including the absorption wavelength and the quantum yield of the photolysis.

Hydrazine moieties, on the other hand, are known to react with aldehydes and ketones to form hydrazones. This reaction is a common strategy for creating dynamic covalent bonds, which can be reversible under certain conditions. In the context of photoresponsive systems, the aldehyde generated from the photolysis of a nitrobenzyl group could potentially react with a hydrazine to form a hydrazone, thus creating a light-induced linkage.

Despite these established principles, the scientific literature does not provide specific examples or detailed studies on the synthesis, characterization, or application of photoresponsive molecules derived directly from This compound . Research in this area has focused on other derivatives of nitrobenzyl alcohols, esters, and amines. Therefore, data tables with specific research findings, synthetic protocols, and photophysical properties for molecules synthesized from This compound cannot be provided at this time.

Further research would be required to explore the potential of This compound in this advanced application and to characterize the properties of any resulting photoresponsive molecules.

Future Research Directions and Unresolved Challenges

Exploration of Asymmetric Synthesis Routes for Chiral Derivatives

The synthesis of enantiomerically pure chiral compounds is a cornerstone of modern medicinal chemistry and materials science. Chiral hydrazines, in particular, are valuable intermediates in the synthesis of various bioactive molecules. sci-hub.boxresearchgate.net Future research should prioritize the development of asymmetric synthetic routes to access chiral derivatives of (5-Chloro-2-nitrobenzyl)hydrazine.

One promising approach involves the use of transition metal-catalyzed asymmetric hydrogenation of corresponding hydrazones. sci-hub.boxresearchgate.netacs.org Catalytic systems based on nickel and palladium have demonstrated high efficacy in producing chiral hydrazines with excellent enantioselectivities (up to >99% ee) and in high yields. sci-hub.boxacs.org Adapting these methodologies to hydrazones derived from this compound could provide a direct and efficient pathway to its chiral analogues. Another avenue for exploration is the use of organocatalysis, which offers a metal-free alternative for enantioselective synthesis. nih.govresearchgate.net Chiral phosphoric acids or other organocatalysts could be employed to catalyze the asymmetric addition of the hydrazine (B178648) moiety to a suitable prochiral substrate, or to effect a kinetic resolution of a racemic mixture of a this compound derivative.

The successful development of these asymmetric routes would open the door to investigating the stereospecific interactions of these chiral derivatives in biological systems and their application in chiral materials.

Development of Novel Mechanochemical Synthetic Approaches

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, has emerged as a powerful green chemistry tool. nih.gov This solvent-free approach often leads to higher yields, shorter reaction times, and reduced waste compared to traditional solution-phase synthesis. acs.org The development of novel mechanochemical synthetic approaches for this compound and its derivatives is a significant and unresolved challenge.

Future research could focus on the direct mechanochemical synthesis of the parent compound from 5-chloro-2-nitrobenzyl chloride and hydrazine hydrate (B1144303) via ball milling or grinding. This would offer a more sustainable alternative to conventional methods. Furthermore, the mechanochemical synthesis of hydrazones and other derivatives from this compound and various carbonyl compounds is a promising area. nih.govmdpi.com Liquid-assisted grinding (LAG) has been shown to be effective in the synthesis of hydrazones, often resulting in quantitative yields. mdpi.com Exploring the scope and limitations of these mechanochemical reactions for this specific hydrazine is a key future direction.

Synthetic ApproachPrecursorsPotential Advantages
Direct Mechanosynthesis5-chloro-2-nitrobenzyl chloride, Hydrazine hydrateSolvent-free, potentially higher yield, reduced waste
Hydrazone Formation (LAG)This compound, Aldehydes/KetonesHigh yields, short reaction times, green methodology

Integration into Flow Chemistry Platforms for Continuous Production and Optimization

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream, offers numerous advantages over batch production, including enhanced safety, improved heat and mass transfer, and facile scalability. acs.orgmdpi.com The integration of the synthesis of this compound into flow chemistry platforms represents a significant opportunity for its continuous and optimized production.

A future research direction would be to design a multi-step continuous flow process. This could involve the initial nitration and chlorination of a suitable precursor in sequential microreactors, followed by the introduction of hydrazine in a subsequent module to form the final product. Such a system would allow for precise control over reaction parameters like temperature, pressure, and residence time at each step, leading to optimized yields and purity. The inherent safety benefits of flow chemistry are particularly relevant when handling potentially hazardous reagents like hydrazine and nitrated aromatic compounds. acs.org The development of a robust and efficient flow synthesis would be a critical step towards the large-scale and cost-effective production of this compound for various applications.

Advanced Spectroscopic Probes for In Situ Reaction Monitoring and Mechanistic Insights

A thorough understanding of reaction mechanisms and kinetics is crucial for process optimization and control. The application of advanced spectroscopic probes for in situ reaction monitoring of the synthesis of this compound can provide invaluable mechanistic insights.

Future investigations should employ techniques such as in situ Fourier Transform Infrared (FTIR) and Raman spectroscopy. sci-hub.boxmdpi.com These non-invasive techniques can track the real-time concentration changes of reactants, intermediates, and products by monitoring their characteristic vibrational frequencies. For instance, the progress of the nitration step could be followed by observing the appearance of symmetric and asymmetric stretching vibrations of the nitro group, while the chlorination could be monitored through the characteristic C-Cl stretching modes. sci-hub.box Similarly, the formation of the hydrazine can be tracked by its unique N-H stretching and bending vibrations. This real-time data can be used to build accurate kinetic models, identify reaction intermediates, and ultimately optimize the reaction conditions for improved efficiency and safety.

Spectroscopic TechniqueInformation GainedPotential Application in Synthesis
In situ FTIR SpectroscopyReal-time concentration of functional groupsMonitoring nitration, chlorination, and hydrazine formation
In situ Raman SpectroscopyReal-time molecular structure and bond vibrationsComplementary data to FTIR, particularly for C-Cl bonds

Application in Materials Science Research as a Tunable Synthon

The unique combination of functional groups in this compound makes it a highly attractive and tunable synthon for materials science research. The term "synthon" refers to a structural unit within a molecule that can be formed and/or assembled by known or conceivable synthetic operations. The future application of this compound in the design and synthesis of novel functional materials is a promising and largely unexplored area.

The o-nitrobenzyl group is a well-known photolabile protecting group, and its incorporation into polymers can lead to the development of photoresponsive materials. nih.gov Upon UV irradiation, the o-nitrobenzyl group can be cleaved, leading to changes in the material's properties, such as solubility or cross-linking density. This opens up possibilities for applications in areas like photolithography, drug delivery, and tissue engineering. nih.gov

Furthermore, the chloro and nitro substituents on the aromatic ring allow for the fine-tuning of the electronic properties of materials derived from this synthon. These groups can also serve as handles for further functionalization, enabling the creation of a diverse library of materials with tailored properties. The hydrazine moiety is a versatile functional group that can participate in a variety of reactions, including condensation with carbonyl compounds to form hydrazones, which can act as ligands for metal complexes or as building blocks for supramolecular assemblies.

Theoretical Prediction of Novel Reactivity and Functionalization Pathways

Computational chemistry provides a powerful tool for predicting the reactivity of molecules and for exploring novel functionalization pathways, thereby guiding experimental efforts. Theoretical studies on this compound can offer significant insights into its chemical behavior and pave the way for the discovery of new reactions.

Future research should employ quantum chemical methods, such as Density Functional Theory (DFT), to investigate the electronic structure and reactivity of this molecule. researchgate.net Such calculations can identify the most probable sites for electrophilic and nucleophilic attack, predict the bond dissociation energies, and model the transition states of potential reactions. sci-hub.box This information can be used to design novel synthetic strategies for the functionalization of both the aromatic ring and the hydrazine moiety.

For example, theoretical calculations could predict the regioselectivity of further electrophilic aromatic substitution reactions or the feasibility of nucleophilic aromatic substitution of the chlorine atom. Moreover, computational studies can explore the conformational landscape of the molecule and its derivatives, which is crucial for understanding their interactions with biological targets or their self-assembly into functional materials. By providing a deeper understanding of the intrinsic properties of this compound, theoretical predictions can accelerate the discovery of its new applications.

Q & A

Q. Conflicting reports on the thermal stability of hydrazine derivatives: How to reconcile experimental vs. computational predictions?

  • Methodological Answer : Discrepancies often arise from experimental conditions (e.g., heating rate, atmosphere). For example:
  • TGA/DSC : Under N₂, decomposition onset for nitrobenzyl hydrazines occurs at ~180°C, while O₂ accelerates oxidation. Compare with DFT-predicted bond dissociation energies (BDEs) to identify dominant degradation pathways .
  • Kinetic Modeling : Use Arrhenius parameters from isothermal studies to validate computational activation energies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.